Diammonium dodecyl-4-(4-sulphonatophenoxy)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate is a chemical compound with the molecular formula C24H34O7S2·2H3N. It is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate typically involves the sulfonation of dodecylbenzene followed by the reaction with phenol and subsequent ammonium salt formation. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation reactors where dodecylbenzene is reacted with sulfuric acid. The intermediate product is then reacted with phenol in the presence of a catalyst to form the sulfonatophenoxy derivative. Finally, the ammonium salt is formed by neutralizing the product with ammonia .
Chemical Reactions Analysis
Types of Reactions
Diammonium dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonate salts.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Diammonium dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of diammonium dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate primarily involves its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. In biological systems, it can disrupt cell membranes, leading to cell lysis. The compound interacts with lipid bilayers and proteins, facilitating their solubilization and extraction .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different ionic nature.
Triton X-100: A non-ionic surfactant used in similar applications.
Cetyltrimethylammonium bromide: A cationic surfactant with comparable uses.
Uniqueness
Diammonium dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate is unique due to its dual ammonium groups, which provide distinct ionic properties compared to other surfactants. This makes it particularly effective in specific industrial and research applications where ionic interactions are crucial .
Properties
CAS No. |
69834-23-7 |
---|---|
Molecular Formula |
C24H40N2O7S2 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
diazanium;2-dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C24H34O7S2.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-20-19-22(15-18-24(20)33(28,29)30)31-21-13-16-23(17-14-21)32(25,26)27;;/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30);2*1H3 |
InChI Key |
BDEGCBYFVTXJKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.